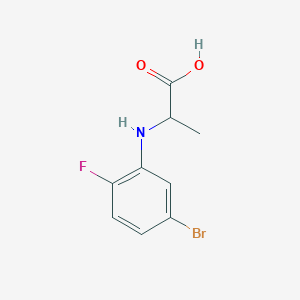

5-Bromo-2-fluorophenyl-DL-alanine

Description

BenchChem offers high-quality 5-Bromo-2-fluorophenyl-DL-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluorophenyl-DL-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrFNO2 |

|---|---|

Molecular Weight |

262.08 g/mol |

IUPAC Name |

2-(5-bromo-2-fluoroanilino)propanoic acid |

InChI |

InChI=1S/C9H9BrFNO2/c1-5(9(13)14)12-8-4-6(10)2-3-7(8)11/h2-5,12H,1H3,(H,13,14) |

InChI Key |

IIFBSLNRELDZNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NC1=C(C=CC(=C1)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

Beyond the Canonical 20: A Technical Guide to Non-Canonical Amino Acids for Advanced Peptide Modification

Foreword: Redefining the Boundaries of Peptide Science

In the landscape of modern drug discovery and materials science, the limitations of the 20 canonical amino acids have become increasingly apparent. Nature, in its elegance, has provided a foundational alphabet for life, yet the challenges of proteolytic degradation, limited bioavailability, and the need for novel functionalities demand an expansion of this chemical repertoire. This guide serves as an in-depth exploration into the world of non-canonical amino acids (ncAAs), providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage these powerful tools for advanced peptide modification. We will delve into the causality behind experimental choices, offering a roadmap for not just the "how," but the "why," empowering you to design and execute robust and innovative peptide engineering strategies.

The Strategic Imperative for Non-Canonical Amino Acids

Peptides composed solely of the 20 canonical amino acids often face significant hurdles in therapeutic development, including rapid degradation by proteases and challenges with cell permeability.[1][2] The incorporation of ncAAs provides a powerful strategy to overcome these limitations and introduce novel functionalities.[2][3] By moving beyond nature's toolkit, we can engineer peptides with enhanced stability, modulated biological activity, and unique chemical properties.[4][5]

The strategic incorporation of ncAAs can confer a multitude of advantages:

-

Enhanced Proteolytic Stability: Modifications to the peptide backbone or side chains, such as N-alkylation or the introduction of bulky side chains, can render peptides resistant to enzymatic degradation.[2][6]

-

Conformational Constraint: The use of cyclic or sterically hindered ncAAs can lock a peptide into a specific bioactive conformation, increasing its potency and selectivity for a target receptor.[2][7]

-

Novel Bioorthogonal Reactivity: The introduction of ncAAs with unique chemical handles, such as azides, alkynes, or tetrazines, enables highly specific chemical modifications through bioorthogonal "click" chemistry.[8][9] This allows for the site-specific attachment of imaging agents, drug payloads, or polyethylene glycol (PEG) to improve pharmacokinetic properties.

-

Modulation of Physicochemical Properties: ncAAs can be used to fine-tune the hydrophobicity, solubility, and charge of a peptide, optimizing its drug-like properties.[2]

-

Probing Biological Mechanisms: The incorporation of fluorescent or photo-crosslinking ncAAs provides powerful tools for studying protein-protein interactions and cellular signaling pathways.[8][10]

A Curated Toolkit: Common Non-Canonical Amino Acids and Their Applications

The ever-expanding library of commercially available and synthetically accessible ncAAs offers a diverse range of functionalities. Below is a table summarizing some of the most commonly employed ncAAs in peptide modification.

| Non-Canonical Amino Acid (ncAA) | Structure | Key Properties & Applications |

| N-methylated Amino Acids | e.g., N-methyl-Alanine | Increased proteolytic resistance by blocking backbone amide hydrogen bonding.[2] |

| α,α-disubstituted Amino Acids | e.g., Aib (Aminoisobutyric acid) | Induces helical conformations and enhances proteolytic stability.[2][11] |

| β-Amino Acids | e.g., β-Alanine | Alters backbone structure, leading to different folding patterns and increased stability.[8][11] |

| D-Amino Acids | e.g., D-Alanine | Increases resistance to proteolysis by introducing a non-natural stereochemistry.[8] |

| Ornithine (Orn) | A shorter homolog of lysine, often used in antimicrobial peptides and for lactam bridge formation. | |

| Citrulline (Cit) | An isostere of arginine, used to probe the role of arginine's positive charge in peptide-protein interactions. | |

| Azidohomoalanine (Aha) | Contains an azide group for bioorthogonal click chemistry (copper-catalyzed or strain-promoted alkyne-azide cycloaddition).[12] | |

| Propargylglycine (Pra) | Contains a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC). | |

| p-Azido-L-phenylalanine (pAzF) | A photo-crosslinking amino acid that can be activated by UV light to form covalent bonds with interacting proteins.[12] | |

| Acetyl-L-lysine (AcK) | Mimics post-translational acetylation, allowing for the study of its role in protein function and signaling. | |

| Phosphoserine/Threonine/Tyrosine | Allows for the synthesis of peptides containing stable phosphorylation sites for studying kinase signaling. | |

| Homopropargylglycine (Hpg) | An alkyne-containing amino acid for bioorthogonal ligation. |

Methodologies for ncAA Incorporation: A Comparative Overview

The choice of methodology for incorporating ncAAs into a peptide sequence is dictated by several factors, including the desired position of the ncAA, the length of the peptide, and the required scale of production.

Figure 1: A decision-making workflow for incorporating non-canonical amino acids into peptides.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most versatile and widely used method for synthesizing peptides containing ncAAs.[4] The peptide is assembled stepwise on an insoluble resin support, allowing for the incorporation of virtually any chemically synthesized ncAA at any desired position.[13][14]

This protocol outlines the manual synthesis of a short peptide containing an ncAA using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected canonical amino acids

-

Fmoc-protected non-canonical amino acid

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (canonical or non-canonical) and 3 equivalents of Oxyma Pure in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

Causality Check: Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Figure 3: The mechanism of Genetic Code Expansion (GCE) for ncAA incorporation.

Selective Pressure Incorporation (SPI) is a residue-specific method that relies on the use of an auxotrophic host strain that cannot synthesize a particular canonical amino acid. [15][16]When this strain is grown in a medium depleted of the canonical amino acid but supplemented with a structurally similar ncAA, the cell's endogenous aaRS will incorporate the ncAA at all positions where the canonical amino acid would normally occur. [15][17]

Cell-Free Protein Synthesis (CFPS) systems provide an open and controllable environment for the incorporation of ncAAs. [18][19][20]By eliminating the cell wall, CFPS allows for the direct addition of ncAAs, engineered tRNAs, and synthetases to the reaction mixture, enabling high-throughput screening and the incorporation of multiple different ncAAs. [19][20][21]

Case Study: Enhancing the Stability and Activity of an Antimicrobial Peptide

Challenge: A promising antimicrobial peptide (AMP) exhibited potent activity against a range of bacterial pathogens but was rapidly degraded by host proteases, limiting its therapeutic potential.

Strategy: To enhance its proteolytic stability, a D-amino acid was incorporated into the peptide sequence at a position known to be a primary cleavage site for trypsin. D-amino acids are not recognized by most proteases, which are stereospecific for L-amino acids.

Methodology: Solid-phase peptide synthesis was employed to synthesize both the native L-peptide and the modified D-peptide. The use of SPPS allowed for the precise, site-specific incorporation of the D-amino acid.

Results:

| Peptide | Half-life in Human Serum | Minimum Inhibitory Concentration (MIC) |

| Native L-Peptide | < 30 minutes | 4 µg/mL |

| Modified D-Peptide | > 8 hours | 4 µg/mL |

The incorporation of a single D-amino acid resulted in a dramatic increase in the peptide's half-life in human serum, from less than 30 minutes to over 8 hours, without compromising its antimicrobial activity.

Characterization of Modified Peptides: Ensuring Quality and Integrity

Following the synthesis and purification of a peptide containing an ncAA, it is crucial to thoroughly characterize the final product to confirm its identity, purity, and structural integrity. [22][23]

-

Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight of the modified peptide and verifying the successful incorporation of the ncAA. [22][23]Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the exact location of the modification. [24]* High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the peptide and to separate it from any unreacted starting materials or byproducts. [22][23]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the three-dimensional structure of the modified peptide in solution, confirming that the ncAA has not disrupted its overall fold. [22][23][25]

The Future of Peptide Modification: An Expanding Horizon

The field of non-canonical amino acids is continuously evolving, with the development of new ncAAs, more efficient incorporation methods, and novel applications. [5][26][27]The ability to reprogram the genetic code and synthesize peptides with precisely tailored properties is revolutionizing our approach to drug discovery, materials science, and fundamental biological research. [8]As our understanding of the interplay between peptide structure and function deepens, the strategic incorporation of non-canonical amino acids will undoubtedly play an increasingly pivotal role in the development of next-generation therapeutics and advanced biomaterials.

References

-

A team of researchers has developed a faster, simpler method for creating non-natural amino acids and assemble them into peptides, a breakthrough that could accelerate peptide research and provide new tools for designing drugs. Drug Target Review. Available at: [Link]

-

Antimicrobial Peptides Produced by Selective Pressure Incorporation of Non-canonical Amino Acids. Journal of Visualized Experiments. Available at: [Link]

-

Cell-Free Protein Synthesis. Protocols.io. Available at: [Link]

-

Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences. Available at: [Link]

-

Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. Available at: [Link]

-

Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

-

Cell-Free Protein Synthesis for Multiple Site-Specific Incorporation of Noncanonical Amino Acids Using Cell Extracts from RF-1 Deletion E. coli Strains. Methods in Molecular Biology. Available at: [Link]

-

Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Advancing peptide synthesis using non-canonical amino acids. News-Medical. Available at: [Link]

-

Genetic Code Expansion. Addgene. Available at: [Link]

-

Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Request PDF on ResearchGate. Available at: [Link]

-

Introduction: “Noncanonical Amino Acids”. Chemical Reviews. Available at: [Link]

-

Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. Available at: [Link]

-

Incorporation of Noncanonical Amino Acids into Rosetta and Use in Computational Protein-Peptide Interface Design. PLOS ONE. Available at: [Link]

-

Fmoc Amino Acids. CEM Corporation. Available at: [Link]

-

Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. Available at: [Link]

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PDF on ResearchGate. Available at: [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

-

Bioorthogonal Chemistry: Enabling nCAA Protein Labelling. Wipf Group, University of Pittsburgh. Available at: [Link]

-

Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Bioorthogonal Chemistry and Its Applications. ACS Omega. Available at: [Link]

-

The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. Available at: [Link]

-

UNCORRECTED MANUSCRIPT. Oxford Academic. Available at: [Link]

-

GCE4All: Making Genetic Code Expansion Accessible. Addgene Blog. Available at: [Link]

-

Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Journal of Visualized Experiments. Available at: [Link]

-

Fmoc-Amino Acids Manufacturers & Suppliers. Autech. Available at: [Link]

-

Mastering Solid Phase Peptide Synthesis (SPPS). GenScript. Available at: [Link]

-

Methods for genetic code expansion. A) Residue-specific incorporation... ResearchGate. Available at: [Link]

-

Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. Available at: [Link]

-

Genetic Code Expansion History and Modern Innovations. Badran Lab. Available at: [Link]

-

Overview of Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

-

Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass Laboratories Inc. Available at: [Link]

-

Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences. Available at: [Link]

-

Protective Amino Acid FMOC Series Manufacturers and Suppliers. Fengchen Group. Available at: [Link]

-

Basic principles of the genetic code extension. Royal Society Open Science. Available at: [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

-

Peptide Characterisation Supporting Peptide Drug Development. Intertek. Available at: [Link]

-

Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Available at: [Link]

-

Non-Canonical Amino Acids for Protein Analysis and Peptide Inhibitors. The Australian National University. Available at: [Link]

Sources

- 1. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 13. jpt.com [jpt.com]

- 14. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]

- 15. Antimicrobial Peptides Produced by Selective Pressure Incorporation of Non-canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cell-Free Protein Synthesis for Multiple Site-Specific Incorporation of Noncanonical Amino Acids Using Cell Extracts from RF-1 Deletion E. coli Strains | Springer Nature Experiments [experiments.springernature.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. ijsra.net [ijsra.net]

- 24. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]

- 25. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 26. drugtargetreview.com [drugtargetreview.com]

- 27. researchgate.net [researchgate.net]

Ortho-Fluorinated Amino Acids in Protein Engineering: A Technical Guide to Backbone Probing and Stability Modulation

Executive Summary

This technical guide addresses the specific application of ortho-fluorinated amino acids (o-F-Phe, o-F-Tyr) in protein engineering. Unlike their widely used para-substituted counterparts, ortho-isomers offer a unique steric and electronic proximity to the protein backbone. This proximity allows for the precise modulation of local pKa values, the introduction of bio-orthogonal "conformational locks" via the gauche effect, and the creation of ultrasensitive 19F NMR probes that report directly on backbone dynamics rather than solvent exposure. This document details the genetic incorporation systems, experimental protocols, and analytical workflows required to deploy these non-canonical amino acids (ncAAs) effectively.

The Physicochemical Basis: Why Ortho?

The strategic selection of ortho-fluorine over meta or para substitution is dictated by three distinct physicochemical phenomena. Understanding these is prerequisite to experimental design.

The "Conformational Lock" (The Gauche Effect)

Fluorine is small (Van der Waals radius 1.47 Å vs 1.20 Å for H), yet highly electronegative. When placed at the ortho position of Phenylalanine or Tyrosine, the C-F bond interacts with the backbone amide or adjacent side chains.

-

Mechanism: The ortho-F prefers a specific rotameric state relative to the backbone to minimize dipole-dipole repulsion or maximize favorable electrostatic interactions (C–F···H–N).

-

Engineering Outcome: This restricts the

and

pKa Modulation (The Inductive Effect)

In o-fluorotyrosine (o-F-Tyr), the fluorine atom is adjacent to the phenolic hydroxyl group.

-

Mechanism: The strong electron-withdrawing nature of fluorine lowers the pKa of the phenol ring via the inductive effect.

-

Data: While native Tyrosine has a pKa

10.0, o-F-Tyr shifts this to -

Engineering Outcome: This allows the tyrosyl side chain to act as a proton donor/acceptor at physiological pH, enabling "pKa tuning" in enzymatic active sites without disrupting steric packing.

19F NMR Backbone Sensitivity

para-F-Phe probes often project into the solvent, reporting on surface environment. ortho-F-Phe is buried closer to the

-

Engineering Outcome: The chemical shift of o-F-Phe is exquisitely sensitive to backbone conformation (helix vs. sheet transitions) and local packing, making it a superior probe for allosteric changes.

Genetic Incorporation Strategy

While the Methanocaldococcus jannaschii TyrRS (MjTyrRS) system is the gold standard for para-substitutions, the ortho position presents steric clashes with the active site of wild-type synthetases.

The Preferred System: Evolved PylRS

For ortho-substituted phenylalanines, the Pyrrolysyl-tRNA synthetase (PylRS) system from Methanosarcina mazei or Methanosarcina barkeri is often superior due to its large, plasticity-prone active site.

-

Key Variant: PylRS(N346A/C348A) .[1]

-

This specific double mutant opens the substrate binding pocket to accommodate the steric bulk of ortho-substituents (halogen, methyl, or methoxy groups) while maintaining orthogonality to canonical amino acids.

-

Plasmid Architecture: The system typically requires a two-plasmid setup:

-

pEVOL/pULTRA: Carries the evolved PylRS and the orthogonal tRNA

. -

Expression Vector: Carries the Gene of Interest (GOI) with an amber codon (TAG) at the desired site.

-

-

Comparative System Data

| Feature | M. jannaschii TyrRS Variants | M. mazei PylRS (N346A/C348A) |

| Primary Substrate | p-F-Phe, p-Acetyl-Phe | o-F-Phe, o-Cl-Phe, o-Me-Phe |

| Host Compatibility | E. coli only (orthogonal) | E. coli & Mammalian (orthogonal) |

| Fidelity | High (if evolved correctly) | High (promiscuity is largely restricted to ncAAs) |

| Background | Low Phe incorporation | Very Low (does not recognize Phe/Tyr) |

Experimental Protocol: Self-Validating Incorporation

This protocol is designed for E. coli (BL21-DE3) using the PylRS system. It includes mandatory checkpoints to ensure scientific integrity.

Phase 1: Preparation & Transformation

-

Co-transformation: Transform BL21(DE3) cells with the PylRS plasmid (e.g., pEVOL-PylRS-N346A-C348A) and the GOI plasmid (pET-GOI-TAG).

-

Selection: Plate on LB agar with dual antibiotics (e.g., Chloramphenicol + Ampicillin).

-

Pre-culture: Inoculate a single colony into 10 mL non-inducing media (2xYT + antibiotics) overnight.

Phase 2: Expression & Induction (The Critical Step)

Causality: You must add the ncAA before induction to prime the synthetase, but not so early that it is metabolized or pumped out.

-

Inoculation: Dilute overnight culture 1:100 into 500 mL fresh media (Terrific Broth is preferred for higher yields).

-

Growth: Shake at 37°C until OD

reaches 0.6–0.8. -

ncAA Addition: Add o-F-Phe (dissolved in limited NaOH or DMSO) to a final concentration of 1 mM .

-

Note:Ortho-isomers can be less soluble than para. Ensure full dissolution before adding.

-

-

Induction: Wait 15 minutes, then induce with IPTG (0.5 mM).

-

Temperature Shift: Lower temperature to 25°C or 18°C for 16–20 hours.

-

Reasoning: Slower translation kinetics allows the orthogonal tRNA, which is often rate-limiting, to compete effectively with Release Factor 1 (RF1), reducing truncated protein.

-

Phase 3: Purification & QC (The Validation)

-

Purify: Use standard Ni-NTA or affinity chromatography.

-

Validation Checkpoint (Mandatory): Intact Protein Mass Spectrometry (ESI-MS).

-

Success: A single peak corresponding to [MW

- MW -

Failure (Readthrough): Peak at MW

(incorporation of Phe/Gln/Lys). -

Failure (Truncation): Peak corresponding to the protein cut at the TAG site.

-

Workflow Visualization

Genetic Code Expansion Logic

The following diagram illustrates the orthogonal translation pathway required to install ortho-fluorine.

Caption: The orthogonal translation pathway utilizing the PylRS(N346A/C348A) system to incorporate ortho-fluorophenylalanine at a specific UAG amber codon.

19F NMR "Backbone Probe" Pipeline

This workflow describes the application of the incorporated amino acid for structural analysis.

Caption: Analytical workflow for using ortho-fluorine as a sensitive reporter for backbone conformational changes via 19F NMR.

Applications in Drug Discovery & Structural Biology[2][3]

19F NMR Fragment Screening

ortho-F-Phe is particularly powerful for Fragment-Based Drug Discovery (FBDD) .

-

Method: Incorporate o-F-Phe near a putative binding pocket.

-

Advantage: Because the ortho-fluorine is coupled to the backbone, it provides a distinct chemical shift change only when the binding pocket changes shape upon ligand binding. This filters out non-specific surface binding that often plagues para-F-Phe screens.

Probing Allostery

By placing o-F-Phe at hinge regions or domain interfaces, researchers can monitor the equilibrium between "open" and "closed" states. The fluorine signal will often split into two distinct peaks representing the slow-exchange regime between conformations, allowing for the calculation of

References

-

Wang, L., & Schultz, P. G. (2004). Expanding the genetic code. Angewandte Chemie International Edition, 44(1), 34-66. [Link]

-

Wang, Y. S., et al. (2011). Genetic incorporation of seven ortho-substituted phenylalanine derivatives. ACS Chemical Biology.[1][2] (Note: This work establishes the PylRS N346A/C348A mutant).[1] [Link]

-

Prosser, R. S., et al. (2010). Current applications of 19F NMR to studies of protein structure and dynamics. Biochemistry, 49(47), 10127-10141. [Link]

-

Hammill, J. T., et al. (2007). Site-specific incorporation of a 19F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(25), 7714-7715. [Link]

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-33. [Link]

Sources

Precision Engineering of Phenylalanine Scaffolds: The Halogen Bonding Paradigm

The following in-depth technical guide focuses on the strategic implementation of halogen bonding in phenylalanine derivatives.

Executive Summary

This guide addresses the structural and thermodynamic exploitation of Halogen Bonding (XB) within Phenylalanine (Phe) derivatives.[1] Once considered merely hydrophobic bulk, halogenated Phe residues (4-Cl, 4-Br, 4-I-Phe) are now recognized as precision tools for establishing highly directional, specific non-covalent interactions (

Theoretical Framework: The Sigma-Hole Mechanism[2]

To effectively deploy halogenated phenylalanine, one must move beyond the "electronegativity" model and adopt the anisotropy of electron density model.

The Anisotropy of Electron Density

While halogens (Cl, Br, I) are electronegative, their electron density is not distributed spherically.

-

The Equatorial Belt: An accumulation of negative electrostatic potential perpendicular to the

bond axis. -

The Sigma (

) Hole: A region of localized positive electrostatic potential (

In Phenylalanine derivatives, the aromatic ring acts as an electron-withdrawing group (EWG), enhancing the polarization of the

Tunability in Phe Derivatives

The strength of the XB interaction correlates directly with the polarizability of the halogen and the electron-withdrawing nature of the scaffold.

| Derivative | Polarizability | XB Donor Strength | Dominant Interaction Mode | |

| 4-Fluoro-Phe | Negligible | Low | None | Dipole / H-Bond Acceptor |

| 4-Chloro-Phe | Weak/Moderate | Moderate | Weak | Hydrophobic / Weak XB |

| 4-Bromo-Phe | Strong | High | Moderate | Directional XB |

| 4-Iodo-Phe | Maximum | Very High | Strong | High-Affinity XB |

Critical Insight: Iodine is the gold standard for engineering affinity. The 4-Iodo-Phe derivative often yields binding enthalpies (

) 2–5 kcal/mol more favorable than the unsubstituted Phe due to the strong-hole interaction with backbone carbonyls or side-chain carboxylates.

Strategic Applications

Medicinal Chemistry: The "Molecular Hinge"

In drug design, replacing a Phenylalanine with 4-Iodo-Phenylalanine can lock a ligand into a specific conformation.

-

Target: Backbone Carbonyl Oxygens (Lewis Bases).[3]

-

Geometry: The interaction is strictly linear (

). Unlike Hydrogen Bonds (HB), which tolerate angular deviation, XB is intolerant to misalignment. This geometric constraint increases specificity. -

Bioisosterism: 4-I-Phe mimics the size of Tyrosine but replaces the H-bond donor (OH) with an XB donor (I), while removing the H-bond acceptor capacity.

Supramolecular Materials: Self-Assembling Hydrogels

Halogenated Fmoc-Phe derivatives (e.g., Fmoc-4-I-Phe) exhibit accelerated fibrillation kinetics compared to their non-halogenated counterparts.

-

Mechanism: The iodine atom creates "sticky" directional contacts between the stacked aromatic sheets of the amyloid-like fibrils.

-

Result: Hydrogels formed from Fmoc-4-I-Phe often display higher storage moduli (

) and lower critical gelation concentrations (CGC) due to the enthalpy gain from intermolecular

Visualization of Mechanistic Pathways

The following diagram illustrates the decision logic for engineering XB into a Phe scaffold and the resulting molecular behaviors.

Figure 1: Logic flow for engineering halogen bonds in phenylalanine derivatives, linking atomic choice to macroscopic outcome.

Comprehensive Experimental Protocols

To validate the role of XB in your Phe derivative, you must triangulate data from Computation , Thermodynamics , and Structure .

Phase 1: In Silico Validation (DFT)

Before synthesis, confirm the existence and magnitude of the

-

Software: Gaussian, ORCA, or similar DFT package.

-

Method: B3LYP-D3/def2-TZVP (Include dispersion corrections and iodine pseudopotentials).

-

Calculation: Optimize geometry of the 4-X-Phe fragment. Calculate the Electrostatic Potential (ESP) mapped onto the 0.002 a.u. electron density isosurface.[4]

-

Metric: Locate the maximum positive potential (

) on the halogen tip.-

Success Criteria:

for stable binding.

-

Phase 2: Thermodynamic Profiling (ITC)

Isothermal Titration Calorimetry (ITC) is the only technique that directly measures the binding enthalpy (

Protocol:

-

Preparation:

-

Ligand: 4-Iodo-Phe derivative (dissolved in buffer + 5% DMSO to ensure solubility).

-

Protein/Receptor: Dialyzed extensively against the exact same buffer to prevent heat of dilution artifacts.

-

-

Setup:

-

Cell: Protein (

). -

Syringe: Ligand (

). -

Temperature:

(XB is exothermic; higher T reduces signal).

-

-

Execution:

-

Perform 20 injections of

each. -

Spacing: 180 seconds (ensure return to baseline).

-

-

Analysis:

-

Fit to a "One Set of Sites" model.

-

Validation: Compare

of 4-I-Phe vs. Phe (Wild Type). -

Signature: A significantly more negative

(enthalpy gain) accompanied by a slight entropic penalty (

-

Phase 3: Structural Confirmation (X-Ray Crystallography)

This is the ultimate proof of XB existence.

Refinement Strategy:

-

Data Collection: Collect anomalous dispersion data if using Iodine (measurable anomalous signal at Cu

or specific synchrotron edges). -

Geometric Analysis:

-

Measure distance

. -

Criterion:

(typically -

Measure angle

.[5] -

Criterion:

.

-

-

Control: If the angle is

, the interaction is likely van der Waals packing, not a halogen bond.

Workflow Visualization

Figure 2: Integrated experimental workflow for validating halogen bonding interactions.

References

-

The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation Source: National Institutes of Health (PMC) URL:[Link]

-

Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives Source: Royal Society of Chemistry (Soft Matter) URL:[Link]

-

Application of the Halogen Bond in Protein Systems Source: ACS Publications (Biochemistry) URL:[Link]

-

Halogen Bonding for Rational Drug Design and New Drug Discovery Source: Expert Opinion on Drug Discovery (PubMed) URL:[Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 5-Bromo-2-Fluorophenylalanine

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology, enabling the fine-tuning of pharmacological properties such as bioactivity, stability, and receptor affinity.[1] Among the vast array of synthetic amino acids, halogenated derivatives of phenylalanine have garnered significant attention. The introduction of halogen atoms, such as bromine and fluorine, onto the phenyl ring can induce significant changes in the electronic and steric properties of the amino acid side chain.[2] These modifications can lead to enhanced binding interactions, improved metabolic stability, and can serve as versatile handles for further chemical modifications.[3]

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural amino acid 5-bromo-2-fluorophenylalanine. Utilizing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy, this protocol is designed for researchers, scientists, and drug development professionals seeking to incorporate this unique building block into their peptide candidates.[4][] The presence of both a bromine and an ortho-fluorine atom on the phenyl ring introduces specific steric and electronic challenges that necessitate an optimized synthesis protocol for efficient and high-fidelity peptide assembly.[6][7]

Core Principles and Strategic Considerations

The successful synthesis of peptides containing 5-bromo-2-fluorophenylalanine hinges on a robust understanding of the principles of Fmoc-SPPS and the judicious selection of reagents and reaction conditions. The electron-withdrawing nature of the fluorine and bromine atoms can influence the reactivity of the amino acid, while the ortho-fluoro group, in particular, introduces steric hindrance that can impede coupling efficiency.[6][8]

This protocol emphasizes the use of a high-efficiency coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is well-suited for sterically demanding couplings.[9][10] Furthermore, a "double coupling" strategy is recommended for the incorporation of Fmoc-5-bromo-2-fluorophenylalanine-OH to ensure the reaction proceeds to completion.[7][11]

The overall workflow of the synthesis is depicted in the following diagram:

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocols

This section outlines the step-by-step methodology for the manual solid-phase synthesis of a peptide containing 5-bromo-2-fluorophenylalanine on a 0.1 mmol scale.

Part 1: Resin Preparation and First Amino Acid Loading

-

Resin Selection: For peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is a suitable choice due to its acid lability, which allows for cleavage of the peptide from the resin with minimal side-chain deprotection if needed.[12] For C-terminal amides, a Rink amide resin is recommended.[4]

-

Resin Swelling:

-

Place 2-chlorotrityl chloride resin (approximately 150 mg, 1.0-1.6 mmol/g loading) into a solid-phase synthesis vessel.

-

Add anhydrous dichloromethane (DCM, 5 mL) and allow the resin to swell for 30 minutes with gentle agitation.[12]

-

-

First Amino Acid Loading:

-

In a separate vial, dissolve the first Fmoc-protected amino acid (0.4 mmol, 4 equivalents) in anhydrous DCM (3 mL).

-

Add N,N-diisopropylethylamine (DIPEA, 0.8 mmol, 8 equivalents) to the amino acid solution.

-

Drain the DCM from the swollen resin and add the amino acid solution.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To cap any unreacted sites on the resin, add methanol (1 mL) and agitate for 15 minutes.

-

Drain the solution and wash the resin with DCM (3 x 5 mL) and then N,N-dimethylformamide (DMF, 3 x 5 mL).

-

Part 2: Peptide Chain Elongation

The following cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.

-

Fmoc Deprotection:

-

Add 20% (v/v) piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes, then drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Standard Amino Acids):

-

In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in DMF (3 mL).

-

Add DIPEA (0.8 mmol, 8 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 45-60 minutes at room temperature.

-

Monitor the reaction completion using a Kaiser test. A negative (yellow) result indicates a complete reaction.[13]

-

If the Kaiser test is positive (blue), indicating incomplete coupling, proceed to a second coupling.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

Incorporation of Fmoc-5-Bromo-2-Fluorophenylalanine-OH (Double Coupling Protocol):

Due to the steric hindrance from the ortho-fluoro substituent, a double coupling protocol with HATU is strongly recommended to ensure maximal incorporation of 5-bromo-2-fluorophenylalanine.[6][7][9]

-

First Coupling:

-

In a separate vial, dissolve Fmoc-5-bromo-2-fluorophenylalanine-OH (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in DMF (3 mL).

-

Add DIPEA (0.8 mmol, 8 equivalents) and allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1 hour at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

-

Second Coupling:

-

Repeat the first coupling step with a fresh solution of activated Fmoc-5-bromo-2-fluorophenylalanine-OH.

-

After the second coupling, perform a Kaiser test to confirm completion.

-

Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

-

The logical relationship of the reagents in the coupling step is illustrated below:

Caption: Reagent roles in the amino acid activation and coupling steps.

Part 3: Final Cleavage and Deprotection

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

Resin Preparation:

-

Wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen, followed by drying under high vacuum for at least 1 hour.

-

-

Cleavage Cocktail Preparation:

-

The choice of cleavage cocktail depends on the amino acid composition of the peptide. For a general-purpose peptide that may contain sensitive residues like Trp, Cys, or Met, a standard cleavage cocktail is recommended.

-

Caution: Prepare the cleavage cocktail fresh in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive.

-

Recommended Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v).[14] This cocktail effectively scavenges the reactive carbocations generated during deprotection, protecting sensitive residues.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide into a new centrifuge tube.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

-

Peptide Precipitation and Isolation:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

-

Data Presentation: Reagent Summary

| Step | Reagent | Molar Equivalents (relative to resin loading) |

| First Amino Acid Loading | Fmoc-AA-OH | 4 |

| DIPEA | 8 | |

| Amino Acid Coupling | Fmoc-AA-OH | 4 |

| HATU | 3.9 | |

| DIPEA | 8 | |

| Cleavage (Reagent K) | TFA | 82.5% |

| Water | 5% | |

| Phenol | 5% | |

| Thioanisole | 5% | |

| 1,2-Ethanedithiol (EDT) | 2.5% |

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

-

Purify the peptide using a preparative RP-HPLC system with a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect fractions and analyze them by analytical RP-HPLC to pool the fractions containing the pure peptide.

-

-

Analysis:

-

Confirm the molecular weight of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Assess the purity of the final product by analytical RP-HPLC.

-

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Positive Kaiser test after double coupling of 5-bromo-2-fluorophenylalanine | Severe steric hindrance or peptide aggregation. | Extend the coupling time for each coupling step to 2-4 hours. Consider using a solvent with better solvating properties like N-methylpyrrolidone (NMP) instead of DMF.[6] |

| Low final yield | Incomplete coupling at one or more steps. Incomplete cleavage from the resin. | For future syntheses, consider using a higher excess of the difficult amino acid and coupling reagents. Ensure the cleavage reaction is allowed to proceed for the full recommended time. |

| Presence of deletion sequences in mass spectrum | Incomplete coupling of an amino acid. | Implement the double coupling strategy for all sterically hindered amino acids in the sequence. Consider capping unreacted amines with acetic anhydride after the coupling step.[11] |

| Side products observed in mass spectrum | Incomplete removal of protecting groups or side reactions during cleavage. | Ensure the cleavage cocktail is prepared fresh with high-quality reagents. For peptides containing multiple sensitive residues, consider optimizing the scavenger composition. |

References

- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.

- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.

- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.

- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.

- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.

- Bayer, E. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Biotage. Overcoming Aggregation in Solid-phase Peptide Synthesis. Biotage.

- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.

- Mesa Labs. SPPS Tips For Success Handout. Mesa Labs.

- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- I. J. Al-Masoudi, N., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1095.

- BenchChem. (2025). Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ- Amino-L-phenylalanine (γ-Phe) using Boc Chemistry. BenchChem.

- Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(4), 1017-1033.

- AAPPTec.

- Fields, G. B. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Journal of Peptide Science.

- Young, J. D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.

- Rehman, S. U., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10.

- Naito, A., et al. (2015). Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. Scientific Reports, 5, 13764.

- BOC Sciences. (2024, May 16).

- AAPPTec. Cleavage Cocktails; Reagent K. AAPPTec.

- Wade, P. A., et al. (1987). Synthesis of ortho-substituted styrenes. The Journal of Organic Chemistry, 52(13), 2846-2850.

- BenchChem. (2025). Technical Support Center: D-Phenylalanine Coupling in SPPS. BenchChem.

- Kent, S. B. H., et al. (2023, December 12). Synthesis of proteins by automated flow chemistry. Science, 382(6675), eadk0989.

Sources

- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amidetech.com [amidetech.com]

- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biotage.com [biotage.com]

- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bachem.com [bachem.com]

- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

Suzuki-Miyaura coupling conditions for bromo-phenylalanine amino acids

Application Note: Optimized Suzuki-Miyaura Coupling for Bromo-Phenylalanine Derivatives

Strategic Overview

The incorporation of biaryl moieties into peptide backbones is a critical strategy in drug design to enhance potency, selectivity, and metabolic stability. Bromo-phenylalanine (Br-Phe) serves as the primary chiral scaffold for these modifications. However, subjecting enantiopure amino acids to transition-metal catalysis introduces two critical risks: racemization of the

This guide moves beyond generic coupling conditions, providing a targeted approach for Br-Phe substrates. We prioritize systems that operate under mild thermal stress and utilize bulky, electron-rich phosphine ligands to facilitate oxidative addition without requiring harsh bases that strip

Mechanistic Optimization & Critical Parameters

To achieve high yields (>85%) with >98% enantiomeric excess (ee), three variables must be strictly controlled.

Catalyst Selection: The "Buchwald" Advantage

Traditional catalysts like

-

Ligand: XPhos or SPhos .[1] These bulky biaryl phosphines form monoligated Pd(0) species that are highly active even at

. -

Benefit: The rapid oxidative addition rate of these catalysts outcompetes the background racemization of the amino acid.

Base Selection: The pKa Balance

The base plays a dual role: activating the boronic acid (transmetallation) and potentially deprotonating the

-

Avoid: Strong alkoxides (

, -

Preferred:

(Potassium Phosphate) or

Protecting Group Strategy

-

N-Terminus: Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). Both are stable, but Fmoc requires non-amine bases (avoid piperidine/Et3N during coupling).

-

C-Terminus: Methyl/Ethyl esters preferred for organic solubility. Free acids can be coupled in aqueous media but require careful pH control.

Decision Framework & Workflow

The following logic gate determines the optimal protocol based on your substrate's protecting group status.

Figure 1: Decision tree for selecting the appropriate Suzuki-Miyaura coupling protocol.

Protocol A: High-Fidelity Coupling (Protected Substrates)

Target: Fmoc-4-Br-Phe-OMe or Boc-4-Br-Phe-OMe. Application: Synthesis of unnatural amino acid building blocks for SPPS.

Reagents:

-

Substrate: 1.0 equiv (e.g., Fmoc-4-Br-Phe-OMe)

-

Boronic Acid: 1.2 – 1.5 equiv (Aryl-B(OH)2)

-

Catalyst: XPhos Pd G3 (2.0 mol%)

-

Alternative:

(2 mol%) + XPhos (4 mol%)

-

-

Base:

(0.5 M aqueous solution, 3.0 equiv) -

Solvent: THF or Toluene (degassed)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 mmol, 479 mg) and Aryl Boronic Acid (1.5 mmol).

-

Catalyst Addition: Add XPhos Pd G3 (17 mg, 0.02 mmol).

-

Note: If using the precatalyst, air stability allows weighing on the bench, but inert atmosphere is preferred for consistency.

-

-

Solvent/Base: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Inject THF (4 mL) followed by 0.5 M

(6 mL, degassed). -

Reaction: Heat the biphasic mixture to 50°C with vigorous stirring (1000 rpm).

-

Why? Vigorous stirring is crucial to increase the interfacial surface area for phase-transfer of the base.

-

-

Monitoring: Check by HPLC/UPLC at 2 hours. Look for the disappearance of the bromide starting material.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: >90% Yield, <1% Racemization.

Protocol B: Aqueous Coupling (Unprotected/Free Acid)

Target: Boc-4-Br-Phe-OH or H-4-Br-Phe-OH (Zwitterion). Application: Direct modification of unprotected amino acids or water-soluble peptides.[2][3]

Reagents:

-

Substrate: 1.0 equiv (e.g., Boc-4-Br-Phe-OH)

-

Boronic Acid: 1.5 equiv[4]

-

Catalyst:

(3-5 mol%)-

Why? The dppf ligand is robust, resists oxidation, and functions well in aqueous media.

-

-

Base:

(3.0 equiv) -

Solvent: 1:1 mixture of 1,4-Dioxane and Water .

Step-by-Step Procedure:

-

Dissolution: In a flask, dissolve Substrate (1.0 mmol) and Boronic Acid (1.5 mmol) in Dioxane (5 mL).

-

Base Activation: Add Water (5 mL) containing dissolved

(318 mg, 3.0 mmol). -

Degassing: Sparge the solution with Argon for 10 minutes. Oxygen inhibits the catalytic cycle and promotes phenol byproduct formation.

-

Catalyst: Add

(25-40 mg) quickly under Argon flow. -

Reaction: Heat to 80°C for 4–12 hours.

-

Note: Free acids often require higher temperatures than esters due to solubility and zwitterionic effects.

-

-

Workup (Critical):

-

Cool to RT.

-

Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid).

-

Extract immediately with EtOAc.

-

Caution: Do not acidify too strongly if the Boc group is acid-labile (pH 3 is safe for short durations).

-

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Racemization (>2% ee loss) | Base too strong or Temp too high. | Switch base from |

| Protodeboronation (Ar-H) | Unstable boronic acid. | Use Boronic Esters (BPin) or Potassium Trifluoroborates ( |

| Dehalogenation (Ar-H instead of Ar-Ar) | Hydride source present / slow oxidative addition. | Use bulkier ligands (XPhos, SPhos) to accelerate coupling. Ensure solvent is anhydrous (for Protocol A). |

| Low Conversion | Catalyst poisoning by amine/acid. | Increase catalyst loading to 5 mol%. Ensure efficient degassing (O2 kills active Pd). |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with a focus on the competing racemization pathway.

Figure 2: Catalytic cycle highlighting the critical 'Base Coordination' step where racemization risks are highest.

References

-

Maes, V., et al. (2015). "Suzuki-Miyaura diversification of amino acids and dipeptides in aqueous media." Organic & Biomolecular Chemistry. Link

-

Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society. Link

-

Dumas, A., et al. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."[8] Molecules. Link

-

BenchChem Application Notes. (2025). "Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives." Link

Sources

- 1. reddit.com [reddit.com]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

microwave-assisted synthesis of fluorinated peptides

Application Note: Microwave-Assisted Solid-Phase Synthesis of Fluorinated Peptides

Executive Summary

The incorporation of fluorinated amino acids into peptide sequences is a transformative strategy in drug discovery, offering enhanced metabolic stability, increased hydrophobicity, and unique conformational constraints. However, the unique electronic properties (strong inductive effect) and steric demands of fluorine-substituted residues present significant synthetic challenges, including reduced nucleophilicity of the amino group, susceptibility to racemization, and risk of HF elimination.

This guide details a Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) workflow specifically engineered to overcome these barriers. By leveraging precise thermal control and optimized coupling reagents, researchers can achieve high-purity fluorinated peptides with minimal side reactions.

Strategic Considerations: The "Fluorine Effect" in SPPS

Before initiating synthesis, it is critical to categorize your fluorinated building block based on its chemical stability. The "one-size-fits-all" microwave protocol (typically 75°C or 90°C) is dangerous for certain fluorinated residues.

A. Electronic Deactivation (Nucleophilicity)

Fluorine is the most electronegative element. When located near the

-

Implication: Standard coupling times are insufficient. Microwave energy is essential to drive the reaction, but temperature must be balanced against degradation.

B. The Beta-Elimination Trap (Base Sensitivity)

Residues with fluorine on the

-

Implication: Extended exposure to piperidine at high temperatures will destroy the fluorinated residue. Deprotection times must be minimized , and temperature reduced.

C. Steric Hindrance & Racemization

Bulky groups (e.g., pentafluorophenylalanine, Phe(F5)) impose steric clashes similar to Aib. While they require high energy to couple, the electron-withdrawing nature of the ring facilitates proton abstraction at the

-

Implication: Use "racemization-suppressing" additives (Oxyma Pure) and avoid strong bases (like DBU) in the coupling mixture.

Materials & Equipment

-

Resin: Low-loading Rink Amide ProTide or Wang resin (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

-

Coupling Reagents:

-

Standard: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Hindered/Difficult: HATU / DIPEA (use with caution regarding racemization) or COMU .

-

Extremely Hindered:[1]TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate acyl fluorides in situ.

-

-

Solvents: DMF (Standard), NMP (for difficult sequences).

-

Microwave System: Single-mode or multi-mode reactor with fiber-optic temperature control (e.g., CEM Liberty Blue, Biotage Initiator).

Experimental Protocols

Protocol A: Robust Fluorinated Residues

Applicable to: 4-Fluoro-Phe, Pentafluoro-Phe (Phe(F5)), Fluorinated Tryptophans. These residues are chemically stable but sterically demanding.

| Step | Reagent | Conditions (Microwave) | Notes |

| Deprotection | 20% Piperidine in DMF | 75°C, 3 min (Single stage) | Standard deprotection is safe. |

| Wash | DMF | 3 x 30 sec | - |

| Coupling | 5 eq. AA 5 eq.[2] DIC5 eq. Oxyma Pure | 75°C, 5 min | High temp drives completion. Oxyma suppresses racemization better than HOBt. |

| Wash | DMF | 3 x 30 sec | - |

Protocol B: Sensitive/Elimination-Prone Residues

Applicable to:

| Step | Reagent | Conditions (Microwave) | Notes |

| Deprotection | 20% Piperidine + 0.1M HOBt | Room Temp (No MW) 2 x 10 min | HOBt suppresses aspartimide-like side reactions. Avoid Heat. |

| Wash | DMF | 4 x 45 sec | Thorough washing essential to remove base. |

| Coupling | 4 eq. AA 4 eq. COMU 8 eq. DIPEA (or Collidine) | 50°C, 10-15 min | Lower temp prevents racemization. COMU is highly reactive at lower temps. |

| Wash | DMF | 3 x 30 sec | - |

Expert Tip: For extremely hindered amines (e.g., coupling onto a trifluoromethyl amine), use TFFH activation (creates an acyl fluoride) at 50°C for 30 minutes.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the correct protocol based on the fluorinated amino acid's properties.

Caption: Decision tree for selecting MW-SPPS conditions based on fluorinated amino acid stability.

Troubleshooting & Quality Control

| Observation (LC-MS) | Diagnosis | Corrective Action |

| Mass - 20 Da | HF Elimination. The peptide has lost hydrofluoric acid. | Switch to Protocol B . Ensure deprotection is performed at Room Temp. Reduce base contact time. |

| Double Peaks (Same Mass) | Racemization. The fluorinated residue has epimerized.[3] | Use Oxyma Pure instead of HOBt. Lower coupling temp to 50°C. Use Collidine instead of DIPEA (weaker base). |

| Mass + 12/16 Da | Oxidation. (If Met/Cys present). | Use fresh solvents.[2] Degas with Nitrogen. Add DTT to cleavage cocktail. |

| Incomplete Coupling | Steric Hindrance. | Switch to TFFH activation (Acyl Fluoride method). Double couple at 75°C (if stable). |

References

-

Palasek, S. A., Cox, Z., & Collins, J. M. (2007).[4] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. [Link]

-

Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology (Discusses olefinic/fluorinated non-natural AA incorporation). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Ortho-Fluoro Phenylalanine Coupling

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. Incorporating unnatural, halogenated amino acids such as ortho-fluoro phenylalanine (2-fluorophenylalanine) introduces complex synthetic bottlenecks. As an Application Scientist, I frequently see researchers struggle with sluggish couplings, sequence truncations, and epimerization when working with this residue.

The core issue is twofold: Steric Shielding and Electronic Deactivation . The fluorine atom at the ortho position restricts the rotational freedom of the side chain, creating a physical barrier around both the carbonyl carbon and the alpha-amine. Furthermore, fluorine's strong inductive electron-withdrawing effect (-I effect) reduces the nucleophilicity of the alpha-amine, making subsequent chain elongation highly inefficient[1].

This guide provides field-proven, self-validating troubleshooting strategies to overcome these specific physicochemical barriers.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why is my standard HBTU/DIPEA coupling failing when attaching Fmoc-2-fluoro-Phe-OH? A: Standard aminium/uronium reagents like HBTU generate OBt (benzotriazole) esters. These intermediates are simply not reactive enough to overcome the high activation energy barrier imposed by the ortho-fluoro steric shield[2].

-

The Fix: Switch to reagents that generate highly reactive OAt (7-aza-benzotriazole) esters, such as HATU or PyAOP[3]. The pyridine nitrogen in the OAt leaving group provides anchimeric assistance (a neighboring group effect), which accelerates the nucleophilic attack. For even better solubility and safety, COMU—which generates an Oxyma Pure ester—offers comparable or superior coupling efficiency to HATU and is ideal for microwave-assisted SPPS[4].

Q2: I am experiencing significant epimerization (racemization) during the extended coupling times required for 2-fluorophenylalanine. How can I prevent this? A: Extended coupling times in the presence of strong bases (like DIPEA) promote the formation of an oxazolone intermediate, the primary pathway for racemization. The electron-withdrawing nature of the ortho-fluorine exacerbates this by increasing the acidity of the alpha-proton, making it highly susceptible to base-catalyzed abstraction.

-

The Fix: Replace DIPEA with a less nucleophilic, weaker base such as 2,4,6-trimethylpyridine (TMP, collidine). Additionally, utilizing COMU inherently reduces racemization levels compared to traditional uronium salts[4]. Finally, applying microwave heating (MA-SPPS) drives the reaction to completion in minutes rather than hours, drastically minimizing the time the activated species is exposed to base[2].

Q3: What if HATU or COMU still results in incomplete coupling, especially when coupling onto the sterically hindered amine of a resin-bound 2-fluorophenylalanine? A: Coupling onto a hindered, electron-deficient amine is notoriously difficult. If OAt or Oxyma esters fail, you must reduce the steric bulk of the activated leaving group itself.

-

The Fix: Convert the incoming amino acid into an acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[4]. Acyl fluorides are highly reactive and possess an extremely small atomic radius, allowing them to penetrate the steric shield of the resin-bound 2-fluoro-Phe amine where bulkier esters cannot[2].

Part 2: Workflow & Mechanistic Visualizations

Workflow for selecting coupling strategies based on steric hindrance severity.

Acyl fluoride activation pathway for extremely hindered amino acid coupling.

Part 3: Quantitative Data Presentation

Selecting the right reagent is a balance of reactivity, steric penetration, and epimerization control. The table below summarizes the performance metrics of various coupling strategies when applied to hindered unnatural amino acids.

| Coupling Reagent | Reactive Intermediate | Steric Penetration | Epimerization Risk | Recommended Use Case |

| HBTU / PyBOP | OBt ester | Low | Moderate | Standard, unhindered sequence elongation[3]. |

| HATU / PyAOP | OAt ester | High | Moderate-High | Hindered couplings requiring anchimeric assistance[2],[3]. |

| COMU | Oxyma ester | High | Low | Microwave-assisted SPPS; high efficiency with lower racemization[4]. |

| TFFH | Acyl fluoride | Very High | Low | Extremely hindered amines; |

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as closed-loop systems. You must validate the success of the coupling before proceeding to the next Fmoc-deprotection step to avoid irreversible sequence deletion.

Protocol A: Microwave-Assisted Double Coupling (COMU/TMP)

Best for coupling Fmoc-2-fluoro-Phe-OH onto a standard resin-bound amine.

-

Resin Solvation: Swell the resin in N-methylpyrrolidone (NMP) for 30 minutes. NMP provides superior solvating properties compared to DMF, preventing peptide aggregation which exacerbates steric hindrance[2].

-

Pre-activation: In a clean vial, dissolve Fmoc-2-fluoro-Phe-OH (4.0 eq relative to resin loading) and COMU (3.9 eq) in NMP. Add TMP (8.0 eq). Allow pre-activation for exactly 2 minutes. Causality note: Using 3.9 eq of COMU ensures no excess uronium salt is present to irreversibly cap the resin-bound amine via guanidinylation[4],[3].

-

Primary Coupling: Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes[2].

-

Internal Validation (Kaiser Test): Wash the resin thoroughly with NMP and DCM. Perform a Kaiser test.

-

Yellow beads/solution: Coupling is complete. Proceed to Step 6.

-

Blue beads/solution: Free amines remain. Proceed to Step 5.

-

-

Double Coupling: Repeat Steps 2 and 3 using fresh reagents to force the reaction to completion[2].

-

Final Validation (LC-MS): Perform a micro-cleavage on 2 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the exact mass addition (+387 Da for Fmoc-protected, or +165 Da if deprotected) before continuing the synthesis[1].

Protocol B: In Situ Acyl Fluoride Generation via TFFH

Best for coupling the next amino acid ONTO the sterically hindered, deactivated alpha-amine of a resin-bound 2-fluoro-Phe residue.

-

Activation: Dissolve the incoming Fmoc-amino acid (3.0 eq) in anhydrous DCM. Add TFFH (3.0 eq) and DIPEA (6.0 eq)[2].

-

Conversion Check: Stir for 15 minutes at room temperature. Validation: Spot the reaction mixture on a TLC plate or use IR spectroscopy to confirm the disappearance of the carboxylic acid stretch and the appearance of a sharp acyl fluoride C=O stretch (~1840 cm⁻¹).

-

Coupling: Evaporate the DCM under a stream of nitrogen, redissolve the highly reactive acyl fluoride in a minimal volume of DMF, and add it to the deprotected 2-fluoro-Phe-peptide-resin. Allow the reaction to proceed for 2–12 hours[2].

-

Internal Validation: Perform a Chloranil test (if the amine has become secondary due to side reactions) or a standard Kaiser test to validate complete acylation before Fmoc deprotection.

References

1.[4] Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2.[2] Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. 3.[3] MilliporeSigma. Peptide Coupling Reagents Guide. 4.[1] ACS Publications. Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids and Virtual D3 Catalog Construction.

Sources

optimizing yield for cross-coupling on peptide backbones

Technical Support & Troubleshooting Hub

Status: Active Operator: Senior Application Scientist Subject: Optimizing Yield for Suzuki-Miyaura & Sonogashira Coupling on Peptide Backbones

Core Philosophy: The "Triangle of Compatibility"

Before troubleshooting specific failures, you must understand that peptide cross-coupling fails for three interconnected reasons. We call this the Triangle of Compatibility . If you ignore one, your yield drops.

-

Catalyst Survival: Peptides are essentially giant chelating ligands. Thiols (Cys), Imidazoles (His), Thioethers (Met), and free Amines (N-term/Lys) compete with your phosphine ligands for the Palladium center. If the peptide wins, the catalyst dies (forms inactive "Pd-black" aggregates).

-

Conformational Access: Peptides fold. If your halogenated residue (e.g., 4-Iodo-Phe) is buried inside a hydrophobic core or a

-sheet, the bulky catalyst cannot reach the oxidative addition site. -

Solvation Dynamics: The solvents that dissolve peptides (Water, DMSO) often deactivate traditional organic catalysts. The solvents that dissolve catalysts (Toluene, THF) precipitate peptides.

Decision Logic & Workflow

Use this decision matrix to select your initial conditions before starting experimental work.

Figure 1: Strategic decision tree for selecting reaction parameters based on peptide solubility and phase.

Troubleshooting Guide (Q&A)

Issue 1: Catalyst Poisoning & Low Conversion

Q: I am using Pd(PPh3)4 or Pd(OAc)2, and my reaction turns black immediately. Conversion is stuck at <10%.

A: Stop using Pd(PPh3)4. The Cause: Traditional catalysts like Pd(PPh3)4 are coordinatively saturated and slow to initiate. In the "induction period" where they shed ligands to become active Pd(0), the peptide's N-terminus or Histidine residues coordinate the metal, forming irreversible inactive complexes (Pd-black). The Fix:

-

Switch to Pre-Catalysts: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3). These are "Oxidative Addition Complexes."[1] They do not require reduction; they are primed to react immediately with the aryl halide, beating the peptide to the metal center [1, 5].

-

Mask the Poisons:

-

Cysteine: Must be protected (e.g., Cys(Acm) or Cys(Trt)). Free thiols are fatal to Pd catalysis.

-

N-Terminus: If possible, acetylate the N-terminus before coupling. If the free amine is required, use 5-10 equivalents of catalyst to saturate the "poisoning" sites.

-

Issue 2: Solubility & Aggregation

Q: My peptide precipitates when I add the organic solvent needed for the boronic acid. How do I keep everything in solution?

A: Adopt the "Micellar" or "TFE" approach. The Cause: Peptides hate Toluene; Boronic acids hate water. A simple mix usually crashes one out. The Fix:

-

Micellar Catalysis: Use 2-10% TPGS-750-M or SDS (Sodium Dodecyl Sulfate) in water. These surfactants form nanoreactors. The lipophilic boronic acid and catalyst migrate inside the micelle, while the peptide stays in the aqueous phase, dipping the reactive residue into the micelle interface [2, 3].

-

The Magic Solvent (TFE): Use 2,2,2-Trifluoroethanol (TFE).[2] TFE is unique: it dissolves peptides and organic reagents. Crucially, it disrupts secondary structures (

-helices), unfolding the peptide and exposing the halogenated residue to the catalyst [1].

Issue 3: Proto-dehalogenation

Q: I see the starting material disappearing, but I'm isolating the de-iodinated peptide (Phe instead of I-Phe) rather than the cross-coupled product.

A: Check your temperature and base.

The Cause: This is "Proto-dehalogenation." It happens when the Transmetallation step (transfer of the ring from Boron to Palladium) is slower than

-

Lower Temperature: If running at 60°C, drop to 37-40°C.

-

Increase Boronic Acid: Use 3-5 equivalents of the boronic acid/ester.

-

Switch Base: If using Triethylamine (Et3N), switch to an inorganic base like K3PO4 or Cs2CO3 . Organic amines can act as hydride sources.

Optimized Protocols

Protocol A: Solution-Phase "Micellar" Suzuki-Miyaura

Best for: Water-soluble peptides or late-stage functionalization.

| Component | Reagent | Equivalents | Notes |

| Solvent | 2% TPGS-750-M in Water | N/A | Degassed with Argon |

| Catalyst | sSPhos Pd G3 | 0.05 - 0.1 eq | Water-soluble Buchwald Precatalyst |

| Base | Triethylamine (TEA) | 3.0 eq | Or K3PO4 (if base sensitive) |

| Coupling Partner | Aryl Boronic Acid | 2.0 - 5.0 eq | - |

| Substrate | Halogenated Peptide | 1.0 eq | Conc: 5-10 mM |

Steps:

-

Dissolve peptide in the TPGS-750-M/Water solution.

-

Add Base and Aryl Boronic Acid.

-

Add Catalyst last.

-

Stir vigorously at 35-45°C for 4-16 hours.

-

Purification: Add 10 equivalents of N-Acetylcysteine (NAC) and stir for 30 mins to strip Pd from the peptide. Filter through a 0.2µm filter before HPLC [6].

Protocol B: On-Resin Suzuki-Miyaura

Best for: Hydrophobic peptides or preventing aggregation.

Critical Prerequisite: Use ChemMatrix or Tentagel resin. Standard Polystyrene (PS) resin collapses in the polar solvents required for the boronic acid, halting the reaction.

| Component | Reagent | Equivalents | Notes |

| Solvent | DMF:Water (9:1) | N/A | Degassed. Water helps dissolve base. |

| Catalyst | XPhos Pd G3 | 0.1 - 0.2 eq | High activity, bulky ligand |

| Base | K3PO4 (2M aq.) | 5.0 eq | Inorganic bases preferred on-resin |